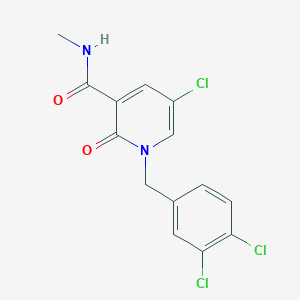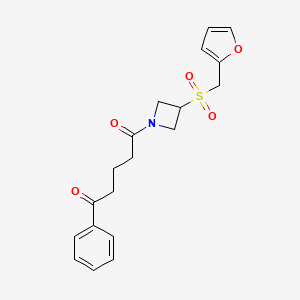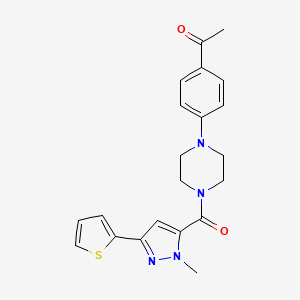
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone is an organic compound known for its complex structure, featuring multiple functional groups including pyrazole, thiophene, and piperazine. This compound's intricate design allows it to play a significant role in various fields, particularly in chemistry and biology, owing to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone involves multiple steps, beginning with the synthesis of intermediate compounds. Key steps include:
Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole: This initial step typically involves the reaction of appropriate precursors under conditions that foster the formation of the pyrazole ring.
Carbonylation of the pyrazole compound: Adding a carbonyl group to form 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl.
Formation of the piperazine derivative: This involves reacting piperazine with a benzyl halide derivative to yield the intermediate.
Coupling the intermediates: The final step is the condensation of these intermediates under specific conditions, often involving catalysts and controlled temperatures, to yield the target compound.
Industrial Production Methods
In an industrial setting, large-scale production of this compound is optimized for efficiency and cost-effectiveness. This typically involves:
Continuous flow reactors: For precise control over reaction conditions and scalability.
Catalysts and green chemistry approaches: To minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under harsh conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitutions, leading to diverse derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Catalysts: Often palladium or other transition metals for specific reactions.
Major Products
Sulfoxides and sulfones from oxidation
Alcohols from reduction
Various substituted piperazines from nucleophilic substitutions
Aplicaciones Científicas De Investigación
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone has found applications in numerous scientific disciplines:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound due to its diverse functional groups.
Medicine: Explored as a potential pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry.
Mecanismo De Acción
The exact mechanism of action for 1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)ethanone varies based on its application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound's diverse functional groups allow it to engage in multiple interactions, including hydrogen bonding, pi-stacking, and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)benzene: Lacks the ethanone group.
1-(4-(4-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperazin-1-yl)phenyl)methanol: Features an alcohol instead of a ketone.
Propiedades
IUPAC Name |
1-[4-[4-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15(26)16-5-7-17(8-6-16)24-9-11-25(12-10-24)21(27)19-14-18(22-23(19)2)20-4-3-13-28-20/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIJDQZXCPBCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850771.png)
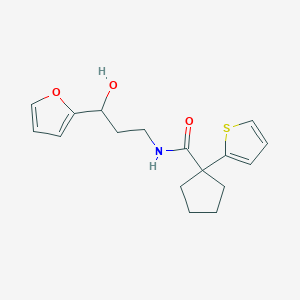
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2850777.png)
![(2S,4S)-2-Fluoro-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2850779.png)
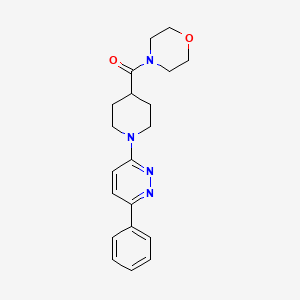
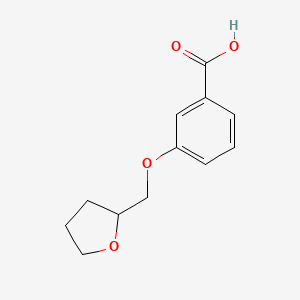
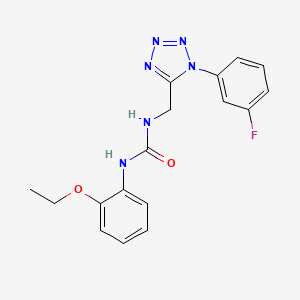
![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2850785.png)

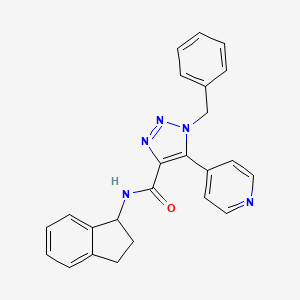
![1-Phenyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B2850789.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2850791.png)
